3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane
CAS No.: 2176201-85-5
Cat. No.: VC7247973
Molecular Formula: C17H21NO2S
Molecular Weight: 303.42
* For research use only. Not for human or veterinary use.
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane - 2176201-85-5](/images/structure/VC7247973.png)
Specification
CAS No. | 2176201-85-5 |
---|---|
Molecular Formula | C17H21NO2S |
Molecular Weight | 303.42 |
IUPAC Name | 8-benzylsulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Standard InChI | InChI=1S/C17H21NO2S/c19-21(20,12-13-4-2-1-3-5-13)18-16-8-9-17(18)11-15(10-16)14-6-7-14/h1-5,16-17H,6-12H2 |
Standard InChI Key | OGVSAIQBZBIEGB-UHFFFAOYSA-N |
SMILES | C1CC2CC(=C3CC3)CC1N2S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane belongs to the class of nitrogen-containing bicyclic compounds. Its molecular formula is , with a molecular weight of 303.4 g/mol . The bicyclo[3.2.1]octane framework consists of a seven-membered ring system fused to a five-membered ring, with a nitrogen atom at position 8. Key structural features include:
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A cyclopropylidene group at position 3, introducing strain and potential reactivity due to the cyclopropane ring.
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A phenylmethanesulfonyl moiety at position 8, contributing to polarity and potential interactions with biological targets.
The SMILES notation O=S(=O)(Cc1ccccc1)N1C2CCC1CC(=C1CC1)C2
provides a detailed representation of its connectivity .
Property | Value |
---|---|
CAS Number | 2176201-85-5 |
Molecular Formula | |
Molecular Weight | 303.4 g/mol |
SMILES | O=S(=O)(Cc1ccccc1)N1C2CCC1CC(=C1CC1)C2 |
Synthesis and Structural Elucidation
While no direct synthesis protocols for this compound are disclosed in the provided sources, analogous methodologies for related 8-azabicyclo[3.2.1]octane derivatives offer insights. For example, the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane involves ring-closing reactions of cis-2,5-bishydroxymethyl-tetrahydrofuran . By extension, the target compound may be synthesized through:
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Bicyclic Core Formation: A [3+2] cycloaddition or intramolecular alkylation to construct the azabicyclo[3.2.1]octane scaffold .
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Functionalization:
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Introduction of the cyclopropylidene group via cyclopropanation of a pre-existing alkene.
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Sulfonylation at position 8 using phenylmethanesulfonyl chloride.
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Spectroscopic techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) would be critical for confirming the structure .
Physicochemical Properties and Stability
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Lipophilicity: Moderate due to the aromatic phenyl group and polar sulfonyl moiety.
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Solubility: Limited aqueous solubility, typical of sulfonamide derivatives.
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Stability: Susceptibility to hydrolysis at the sulfonyl group under acidic or basic conditions.
Applications and Future Directions
Medicinal Chemistry
The compound’s structural complexity aligns with trends in kinase inhibitor design. Future studies could explore:
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Structural Analogues: Modifying the cyclopropylidene or sulfonyl groups to optimize pharmacokinetics.
Organic Synthesis
The bicyclo[3.2.1]octane core offers a platform for developing novel chiral catalysts or ligands .
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